N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide
Description
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl-5-oxo group, a phenyl ring at position 3, and a phenylmethanesulfonamide moiety.
Properties
IUPAC Name |
N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-11-19(24)23-18(12-27-20(23)21-14)16-7-9-17(10-8-16)22-28(25,26)13-15-5-3-2-4-6-15/h2-12,22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWBTZFEZHBPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs. The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target.
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets.
Biochemical Pathways
Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity, suggesting that they may interact with multiple biochemical pathways.
Result of Action
High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated, suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
The synthesis of thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency. This suggests that the synthesis environment may play a role in the compound’s properties and efficacy.
Biological Activity
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide is a complex organic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological properties. The chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 336.39 g/mol
The unique arrangement of its functional groups contributes to its interaction with biological targets.
Target Interactions
This compound primarily acts as a glutamate receptor antagonist . This mechanism is crucial as glutamate receptors are involved in various neurological processes, including learning and memory.
Biochemical Pathways
The compound's inhibition of glutamate receptors can lead to modulation of several biochemical pathways:
- Neurotransmission : By blocking glutamate receptors, the compound may influence synaptic plasticity and neurotransmission.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of similar thiazolopyrimidine derivatives. For instance, compounds within this family demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, indicating potent activity compared to standard antibiotics.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 - 0.03 | E. cloacae |
| Compound B | 0.008 - 0.06 | S. aureus |
| Compound C | 0.015 - 0.045 | B. cereus |
These findings suggest that compounds with similar structural motifs as this compound may possess significant antimicrobial potential.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have been conducted on various derivatives, including those similar to our compound of interest. Results indicated variable cytotoxic profiles against normal human cell lines, suggesting a need for further optimization to reduce toxicity while enhancing efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiazolopyrimidine derivatives:
- Study on Antimicrobial Activity : A study published in PMC evaluated multiple thiazolopyrimidine derivatives for their antibacterial efficacy against a panel of bacteria including E. coli and S. aureus. The most active compounds exhibited MIC values significantly lower than traditional antibiotics .
- Neuroprotective Effects : Research has indicated that compounds within this class may offer neuroprotective benefits by modulating glutamatergic signaling pathways, which are crucial in neurodegenerative diseases .
- Synthesis and Characterization : Detailed synthetic routes have been established for producing these compounds, allowing for the exploration of structure-activity relationships (SAR) that inform future drug design .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The thiazolo[3,2-a]pyrimidine core in the target compound differs electronically from pyrazolo[1,5-a]pyrimidine () and pyrrolo-thiazolo-pyrimidine ().
- Substituents: The phenylmethanesulfonamide group in the target compound contrasts with triazole-thiol (Compound 8) and thiazolidinone (Compound 9) moieties. Sulfonamides are stronger hydrogen-bond donors/acceptors than thiols, influencing solubility and target affinity .
Functional Group Impact on Physicochemical Properties
- Sulfonamide vs. Triazole-Thiol: The sulfonamide group in the target compound provides dual hydrogen-bonding capacity (N–H and S=O), enhancing solubility and crystal packing stability compared to the weaker S–H donor in Compound 8 .
- Trifluoromethyl Groups : Pyrazolo derivatives () incorporate trifluoromethyl groups, which improve metabolic stability and lipophilicity relative to the methyl and oxo groups in the target compound .
- Ethynyl Linkages : Compounds in and feature rigid ethynyl spacers, which restrict conformational flexibility compared to the target’s more flexible sulfonamide-phenyl linkage .
Hydrogen Bonding and Crystal Packing
- Graph Set Analysis : The sulfonamide group in the target compound may form robust hydrogen-bonding networks (e.g., R₂²(8) motifs) compared to the weaker S–H···N interactions in Compound 6. This could enhance crystalline stability and bioavailability .
- Thiazolidinone vs. Sulfonamide: Compound 9’s thiazolidinone group participates in resonance stabilization, whereas the sulfonamide’s electron-withdrawing nature may influence π-stacking interactions in the solid state .
Pharmacological Implications
- Metabotropic Glutamate Receptor (mGlu) Modulation: Decoglurant () and related pyrazolo-pyrimidines target mGlu receptors.
- Enzyme Inhibition : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase). The target’s structure may favor interactions with catalytic residues via its sulfonamide and aromatic systems .
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methyl groups at C7, sulfonamide linkage).
- HRMS : Validate molecular formula with <5 ppm mass accuracy.
- Crystallography :
How can hydrogen-bonding networks and supramolecular interactions be systematically analyzed?
Advanced Research Question
- Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) and identify dominant packing motifs. This is critical for understanding solubility and stability .
- Software Tools : Mercury (CCDC) or CrystalExplorer can visualize interactions. For example, sulfonamide groups often form N–H···O hydrogen bonds with adjacent aryl rings, influencing crystal morphology .
What methodologies are recommended for evaluating bioactivity against enzyme targets?
Advanced Research Question
- Enzyme Inhibition Assays :
- Kinetic Studies : Use fluorogenic substrates or HPLC to measure IC₅₀ values for targets like cyclooxygenase (COX) or carbonic anhydrase, leveraging the sulfonamide group’s affinity for metal ions .
- Docking Simulations : AutoDock Vina or Schrödinger Suite can predict binding modes to active sites, guided by SCXRD-derived conformations .
- Cellular Assays : Test cytotoxicity (MTT assay) and selectivity against cancer cell lines (e.g., MCF-7) to establish structure-activity relationships (SAR) .
How can contradictory crystallographic or bioactivity data be resolved?
Advanced Research Question
- Data Contradiction Analysis :
- Crystallographic Discrepancies : Compare multiple datasets using R-factors and electron density maps (e.g., omit maps in SHELXL) to rule out disorder or twinning artifacts .
- Bioactivity Variability : Replicate assays under standardized conditions (pH, temperature) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Statistical Tools : Principal Component Analysis (PCA) or multivariate regression can identify outliers in SAR datasets .
What computational approaches are suitable for conformational analysis of the thiazolo-pyrimidine core?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level, comparing calculated vs. experimental puckering parameters (e.g., q₂, q₃ for six-membered rings) .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/ethanol) to assess flexibility of the sulfonamide-phenyl linkage under physiological conditions .
How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?
Advanced Research Question
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on sulfonamide) to steer electrophilic substitution to C3 or C5 positions .
- Metal Catalysis : Pd-catalyzed C–H activation or Cu-mediated Ullmann coupling for aryl-aryl bond formation, monitored by in-situ IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
